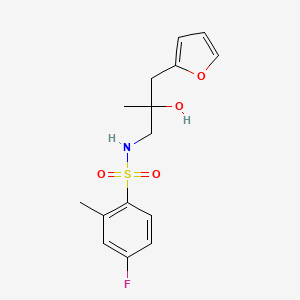

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

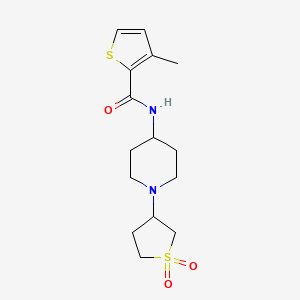

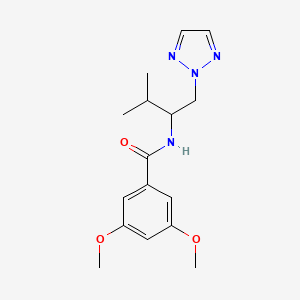

The compound contains a 1,2,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms, two of which are nitrogen and one is oxygen . This ring is attached to a phenyl group and a trifluoromethyl group. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Molecular Structure Analysis

The structure of the compound would be determined by the arrangement of these groups around the 1,2,4-oxadiazole ring. The exact structure would need to be determined by techniques such as X-ray crystallography .Scientific Research Applications

Anticancer Applications

Research has demonstrated the synthesis and evaluation of derivatives similar to the specified compound for their anticancer activities. A study by Ravinaik et al. (2021) synthesized a series of substituted benzamides showing moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers, with some derivatives exhibiting higher activity than the reference drug, etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). Similarly, Salahuddin et al. (2014) reported the synthesis of 1,3,4-oxadiazole derivatives with significant activity on breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Antiplasmodial Activities

A study highlighted the preparation of N-acylated furazan-3-amine derivatives showing activity against different strains of Plasmodium falciparum, indicating potential in malaria treatment. The study noted that only benzamides exhibited promising activity, with the substitution pattern on their phenyl ring affecting both activity and cytotoxicity (Hermann et al., 2021).

Antimycobacterial and Antimicrobial Properties

Nayak et al. (2016) synthesized and characterized a series of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, demonstrating significant antitubercular activities against Mycobacterium tuberculosis H37Rv, with certain molecules showcasing no toxicity against a normal cell line, signifying their potential for further drug development (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016). Another study by Desai et al. (2016) focused on the synthesis and antimicrobial screening of thiazole-based 1,3,4-oxadiazoles heterocycles, reporting considerable antibacterial and antifungal activities (Desai, Bhatt, Dodiya, Karkar, Patel, & Bhatt, 2016).

Anti-Inflammatory and Antioxidant Effects

Research by Puttaswamy et al. (2018) synthesized novel benzophenone appended oxadiazole derivatives, demonstrating significant anti-inflammatory and antioxidant effects, alongside inhibiting endothelial cell proliferation and reducing inflammation-mediated disorders (Puttaswamy, Malojiao, Mohammed, Sherapura, Prabhakar, & Khanum, 2018).

Mechanism of Action

properties

IUPAC Name |

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O2/c1-11-22-16(26-24-11)10-12-5-2-3-8-15(12)23-17(25)13-6-4-7-14(9-13)18(19,20)21/h2-9H,10H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBFCOGTXNCVTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Chloro-2-fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2681363.png)

![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2681372.png)

![3,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2681377.png)

![2-(2,4-dichlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2681378.png)

![N-methyl-N-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2681381.png)

![Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B2681382.png)